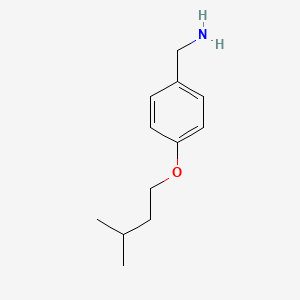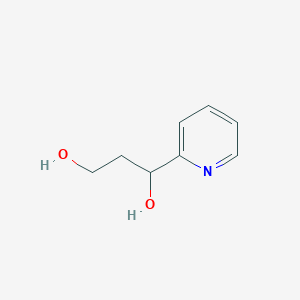
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Vue d'ensemble
Description
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid is a chemical compound with the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol . This compound features an imidazolidinone ring structure, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of both a carboxylic acid group and an imidazolidinone ring makes this compound an interesting subject for various scientific studies .
Méthodes De Préparation
The synthesis of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing an amino group and a carbonyl group to form the imidazolidinone ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Analyse Des Réactions Chimiques
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid has several scientific research applications:
Inhibitor Design: The imidazolidinone ring structure is present in some bioactive molecules, making this compound a potential inhibitor for enzymes or receptors containing this moiety.
Scaffold for Drug Discovery: The combination of a carboxylic acid group and a functionalized imidazolidinone ring suggests potential for this compound to serve as a scaffold for designing new drugs.
Biological Activity Studies: Studies could explore if this compound exhibits any biological activity on its own, potentially antimicrobial, anti-inflammatory, or other properties.
Mécanisme D'action
The mechanism of action of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid can be compared with other similar compounds, such as:
2-Imino-3-methyl-5-oxoimidazolidinebutanoic acid: This compound has a similar structure but may differ in its reactivity and biological activity.
N-Alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one: This class of compounds features an indolin-2-one core with a similar imidazolidinone substituent.
Propriétés
IUPAC Name |
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14/h9H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFNOXGEUPBNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=N)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)




![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
